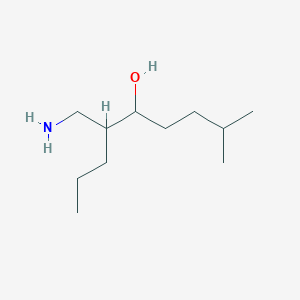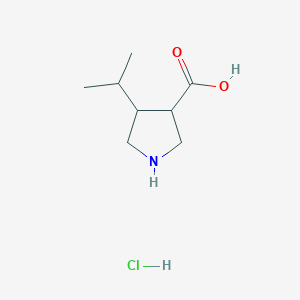
(3S,4S)-4-(propan-2-yl)pyrrolidine-3-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S)-4-propan-2-ylpyrrolidine-3-carboxylic acid;hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is known for its unique stereochemistry and potential biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-propan-2-ylpyrrolidine-3-carboxylic acid;hydrochloride typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a protected amino acid derivative followed by cyclization and deprotection steps. The reaction conditions often include the use of reducing agents such as borane-tetrahydrofuran complex and oxidizing agents like chromium trioxide in pyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as crystallization and purification to obtain the final product in its hydrochloride salt form.
化学反応の分析
Types of Reactions
(3S,4S)-4-propan-2-ylpyrrolidine-3-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like chromium trioxide to form corresponding aldehydes or ketones.
Reduction: Reduction reactions using agents such as borane-tetrahydrofuran complex can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include borane-tetrahydrofuran complex for reduction, chromium trioxide in pyridine for oxidation, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield aldehydes or ketones, while reduction reactions can produce alcohols. Substitution reactions result in the replacement of functional groups with nucleophiles.
科学的研究の応用
(3S,4S)-4-propan-2-ylpyrrolidine-3-carboxylic acid;hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a chiral building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of (3S,4S)-4-propan-2-ylpyrrolidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit ornithine aminotransferase, an enzyme overexpressed in hepatocellular carcinoma . The compound exerts its effects through noncovalent interactions with the enzyme, leading to its inactivation and subsequent inhibition of cancer cell growth.
類似化合物との比較
Similar Compounds
Similar compounds to (3S,4S)-4-propan-2-ylpyrrolidine-3-carboxylic acid;hydrochloride include:
- (3S,4S)-3-amino-4-fluorocyclopentenecarboxylic acid
- (1S,3S)-3-amino-4-(perfluoropropan-2-ylidene)cyclopentane-1-carboxylic acid
Uniqueness
What sets (3S,4S)-4-propan-2-ylpyrrolidine-3-carboxylic acid;hydrochloride apart from similar compounds is its specific stereochemistry and its ability to inhibit ornithine aminotransferase through noncovalent interactions. This unique mechanism of action makes it a valuable compound in the study of enzyme inhibition and cancer treatment.
特性
分子式 |
C8H16ClNO2 |
|---|---|
分子量 |
193.67 g/mol |
IUPAC名 |
4-propan-2-ylpyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-5(2)6-3-9-4-7(6)8(10)11;/h5-7,9H,3-4H2,1-2H3,(H,10,11);1H |
InChIキー |
KQUQFLJSGGPCAU-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1CNCC1C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



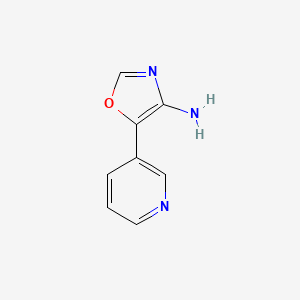

![3-Fluoro-N-methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13646030.png)
![7,18-di(butan-2-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13646037.png)
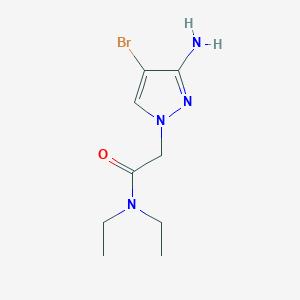
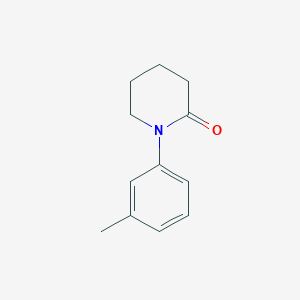
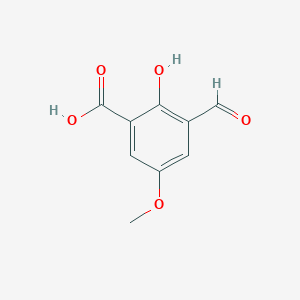
![4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13646055.png)
![4-Hydroxy-3-[3-(4-methoxyphenyl)prop-2-enoyl]chromen-2-one](/img/structure/B13646063.png)
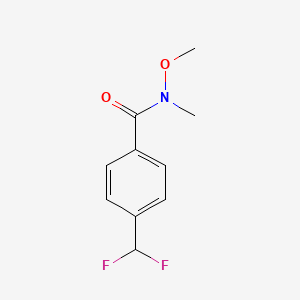

![tert-Butyl 2-(4-((4'-amino-[1,1'-biphenyl]-4-yl)oxy)butoxy)acetate](/img/structure/B13646077.png)
